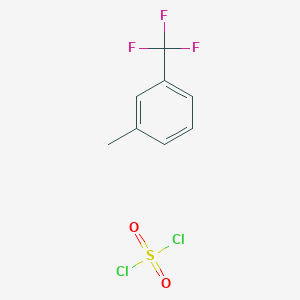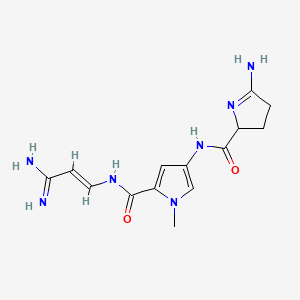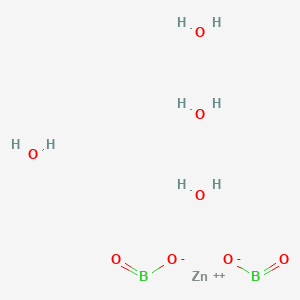![molecular formula C30H30ClN2+ B13746936 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium CAS No. 287194-09-6](/img/structure/B13746936.png)
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium is a complex organic compound characterized by its unique structure, which includes a quinolinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinolinium core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: This step often involves chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the cyclohexenylidene moiety: This can be done through aldol condensation or similar reactions.
Final assembly: The final step involves coupling the various fragments under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium involves its interaction with specific molecular targets. For example, in biological systems, it may interact with DNA or proteins, leading to changes in their function. The exact pathways involved can vary depending on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolinium derivatives: These compounds share the quinolinium core and may have similar electronic properties.
Chloro-substituted compounds: Compounds with similar chloro groups may undergo similar chemical reactions.
Uniqueness
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
287194-09-6 |
|---|---|
Molekularformel |
C30H30ClN2+ |
Molekulargewicht |
454.0 g/mol |
IUPAC-Name |
2-[2-[2-chloro-3-[2-(1-methyl-3,4-dihydroquinolin-2-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-1-methylquinolin-1-ium |
InChI |
InChI=1S/C30H30ClN2/c1-32-26(18-14-22-8-3-5-12-28(22)32)20-16-24-10-7-11-25(30(24)31)17-21-27-19-15-23-9-4-6-13-29(23)33(27)2/h3-6,8-9,12-14,16-18,20-21H,7,10-11,15,19H2,1-2H3/q+1 |
InChI-Schlüssel |
XSOZUSVDJUJPQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=C2CCCC(=C2Cl)C=CC3=[N+](C4=CC=CC=C4C=C3)C)CCC5=CC=CC=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


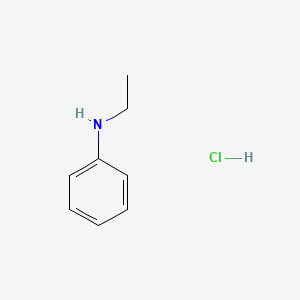
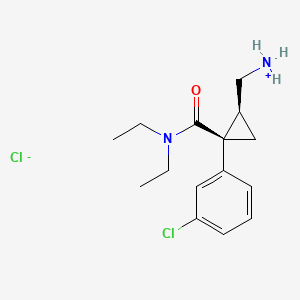
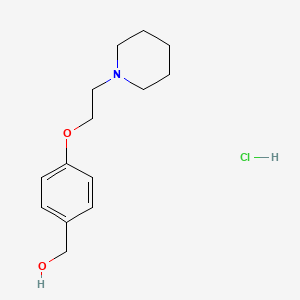
![[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13746887.png)
![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
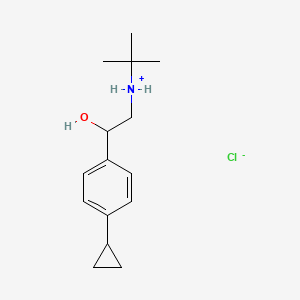

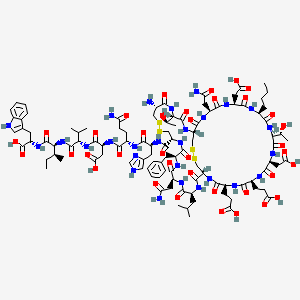

![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
